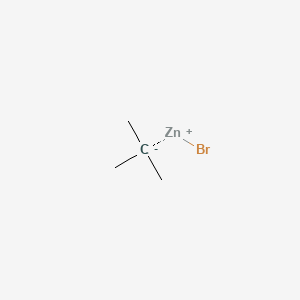

Tert-butylzinc bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butylzinc bromide is a useful research compound. Its molecular formula is C4H9BrZn and its molecular weight is 202.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Nanoparticles

Tert-butylzinc hydroxide, derived from tert-butylzinc bromide, is an efficient precursor for the synthesis of zinc oxide (ZnO) nanoparticles. It decomposes smoothly at about 120 °C into ZnO nanoparticles, making it an ideal single-source precursor for this purpose (Bury et al., 2011).

Voltammetric Analysis in Food Samples

A study explored the electrochemical behavior of tert-butylhydroxyanisole, a derivative of this compound, using a voltammetric platform. This method was applied for analyzing antioxidants like tert-butylhydroxyanisole in food samples such as edible oil and chili sauce (Shamsadin-Azad et al., 2019).

Cross-Coupling Reactions in Organic Synthesis

Tert-butyl-substituted ligands have been used in palladium-catalyzed Suzuki, Sonogashira, and Heck couplings of aryl bromides. These reactions occur efficiently under mild conditions in aqueous solvents, offering an advanced methodology in organic synthesis (DeVasher et al., 2004).

Molecular Dynamics in Electrochemical Reduction

Molecular dynamics simulations have been conducted on the electrochemical reduction of tert-butyl bromide molecules. This research provides insights into the reaction mechanisms and rate constants in different conditions, contributing to the understanding of electrochemical processes (Ignaczak & Schmickler, 2010).

Catalyst Development for Negishi Cross-Coupling

Research on the system combining the tetraphosphine and palladium salts has shown it to be highly active for the cross-coupling of aryl bromides with alkyl- or arylzinc derivatives. This has implications for the development of efficient catalysts for synthetic chemistry (Kondolff et al., 2006).

Mécanisme D'action

Target of Action

Tert-butylzinc bromide, also known as Bromo (1,1-dimethylethyl)zinc, is an organozinc compound . The primary targets of this compound are organic halides or triflates .

Mode of Action

This compound interacts with its targets (organic halides or triflates) in a palladium-catalyzed Negishi cross-coupling reaction . This reaction is used to construct carbon-carbon bonds, which are fundamental in organic chemistry.

Biochemical Pathways

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Result of Action

The result of this compound’s action is the formation of new carbon-carbon bonds. This is a crucial step in many organic synthesis reactions, leading to the creation of complex organic molecules from simpler precursors .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, it is typically stored at temperatures between 2-8°C . Additionally, the presence of a palladium catalyst is necessary for the Negishi cross-coupling reaction .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Tert-butylzinc bromide can be achieved through the reaction of tert-butylmagnesium bromide with zinc chloride.", "Starting Materials": [ "tert-butylmagnesium bromide", "zinc chloride" ], "Reaction": [ "Add tert-butylmagnesium bromide to a flask containing anhydrous diethyl ether.", "Add zinc chloride to the flask and stir the mixture for several hours.", "Filter the resulting mixture to remove any solids.", "Add anhydrous diethyl ether to the filtrate to obtain Tert-butylzinc bromide as a colorless solution." ] } | |

Numéro CAS |

7565-59-5 |

Formule moléculaire |

C4H9BrZn |

Poids moléculaire |

202.4 g/mol |

Nom IUPAC |

bromozinc(1+);2-methylpropane |

InChI |

InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1 |

Clé InChI |

HGPHQCSSTFBAML-UHFFFAOYSA-M |

SMILES |

C[C-](C)C.[Zn+]Br |

SMILES canonique |

C[C-](C)C.[Zn+]Br |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

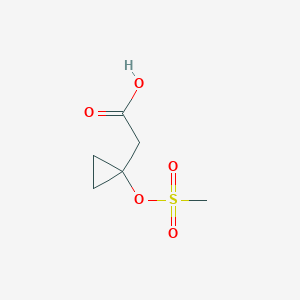

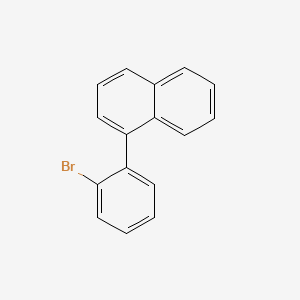

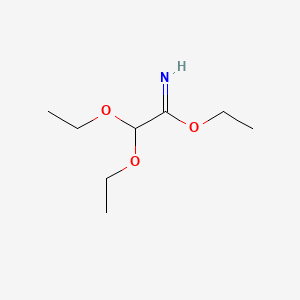

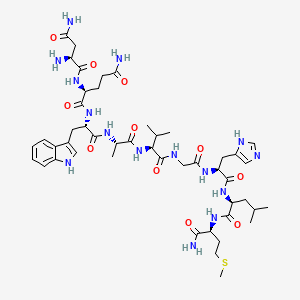

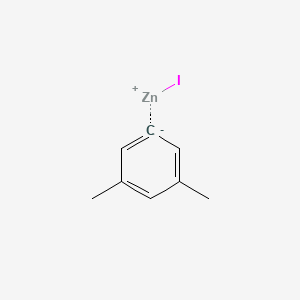

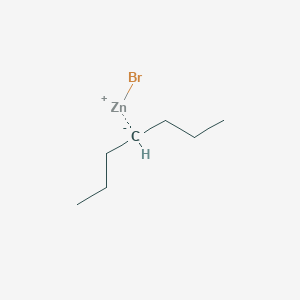

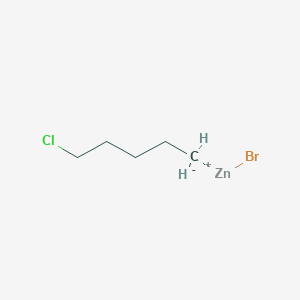

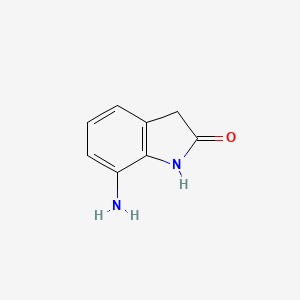

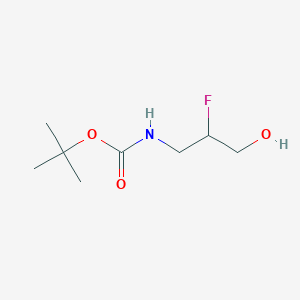

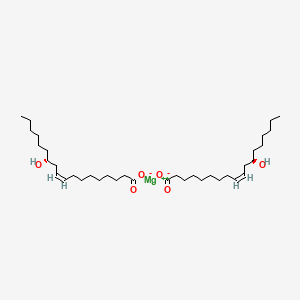

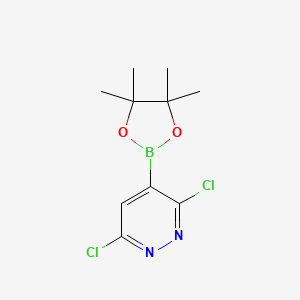

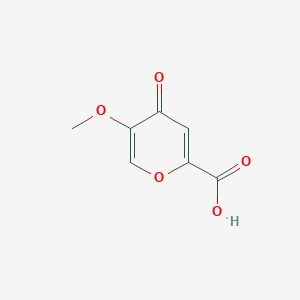

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.